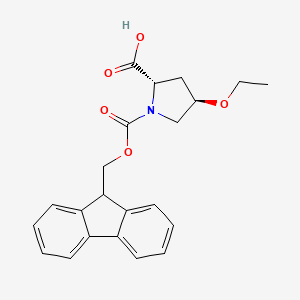

(4R)-1-Fmoc-4-ethoxy-L-proline

Übersicht

Beschreibung

(4R)-1-Fmoc-4-ethoxy-L-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an ethoxy group attached to the proline ring. This modification enhances its utility in various chemical and biological applications, particularly in peptide synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Fmoc-4-ethoxy-L-proline typically involves the following steps:

Protection of the Amino Group: The amino group of L-proline is protected using the Fmoc group. This is achieved by reacting L-proline with Fmoc chloride in the presence of a base such as sodium carbonate.

Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction. This involves treating the Fmoc-protected proline with an ethylating agent like ethyl iodide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of L-proline are reacted with Fmoc chloride in industrial reactors.

Alkylation: The Fmoc-protected proline is then subjected to alkylation using ethyl iodide under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-1-Fmoc-4-ethoxy-L-proline undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Substitution: The ethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Substitution: Nucleophiles such as amines or thiols can react with the ethoxy group under basic conditions.

Major Products Formed

Deprotection: Removal of the Fmoc group yields 4-ethoxy-L-proline.

Substitution: Depending on the nucleophile used, various substituted proline derivatives can be obtained.

Wissenschaftliche Forschungsanwendungen

(4R)-1-Fmoc-4-ethoxy-L-proline has several applications in scientific research:

Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins due to its stability and ease of deprotection.

Medicinal Chemistry: The compound is used in the design of proline-rich peptides that have therapeutic potential.

Biological Studies: It serves as a probe to study protein-protein interactions and enzyme mechanisms.

Industrial Applications: It is used in the production of specialized polymers and materials.

Wirkmechanismus

The mechanism of action of (4R)-1-Fmoc-4-ethoxy-L-proline primarily involves its role as a proline derivative in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The ethoxy group can influence the compound’s reactivity and interaction with other molecules, potentially affecting the overall conformation and function of the synthesized peptides.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4R)-1-Fmoc-4-hydroxy-L-proline: Similar in structure but with a hydroxy group instead of an ethoxy group.

(4R)-1-Fmoc-4-methoxy-L-proline: Contains a methoxy group instead of an ethoxy group.

Uniqueness

(4R)-1-Fmoc-4-ethoxy-L-proline is unique due to the presence of the ethoxy group, which can provide different steric and electronic properties compared to hydroxy or methoxy derivatives. This can influence the compound’s reactivity and the properties of the peptides synthesized using it.

Biologische Aktivität

(4R)-1-Fmoc-4-ethoxy-L-proline is a derivative of proline that has garnered attention in the fields of medicinal chemistry and peptide synthesis. Its unique structural features impart specific biological activities, particularly in protein conformation and enzyme interactions. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Structural Characteristics

The compound this compound is characterized by:

- Fmoc Group : A protective group that aids in peptide synthesis.

- Ethoxy Substitution : The ethoxy group at the 4-position influences conformational properties and interactions with biomolecules.

Conformational Preferences

Research indicates that 4-substituted prolines, including this compound, exhibit distinct conformational preferences that impact protein structure. These preferences can stabilize or destabilize various protein conformations, which is critical for biological function.

Table 1: Conformational Preferences of 4R-Substituted Prolines

| Substituent | Conformation Type | Stability Impact |

|---|---|---|

| Ethoxy | Extended | Stabilizing |

| Hydroxy | Compact | Destabilizing |

| Acetyl | Extended | Stabilizing |

The ethoxy substitution has been shown to favor extended conformations, enhancing the stability of peptide structures in which it is incorporated .

Enzyme Interactions

This compound has been studied for its interaction with prolyl endopeptidase (PEP), an enzyme implicated in neurodegenerative disorders. Inhibition of PEP can lead to increased levels of neuropeptides such as substance P and alpha-melanocyte-stimulating hormone, which are crucial for cognitive functions.

Table 2: Effects of PEP Inhibition by this compound

| Treatment | PEP Activity Inhibition (%) | Neuropeptide Levels Increase (%) |

|---|---|---|

| Control | 0 | Baseline |

| This compound | 75 | Substance P: +41% alpha-MSH: +122% |

The data suggest that this compound significantly inhibits PEP activity, leading to elevated levels of neuropeptides associated with improved cognitive performance .

Study on Protein Design

A study examined the incorporation of this compound into collagen model peptides. The findings indicated that this compound enhanced the thermal stability of the triple helix structure typical of collagen, demonstrating its potential utility in designing stable peptide-based therapeutics .

Synthesis and Evaluation

In a synthetic strategy aimed at developing novel antibiotics, this compound was utilized as a building block. The resulting peptides exhibited enhanced antibacterial activity against Gram-positive pathogens, underscoring the compound's versatility in medicinal applications .

Eigenschaften

IUPAC Name |

(2S,4R)-4-ethoxy-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-2-27-14-11-20(21(24)25)23(12-14)22(26)28-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,2,11-13H2,1H3,(H,24,25)/t14-,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANZFSNGFPNJGI-VLIAUNLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446478-31-4 | |

| Record name | (2S,4R)-4-ethoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.